flotufolastat F18 gallium
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Overview
Description
Flotufolastat F18 gallium, sold under the brand name Posluma, is a radioactive diagnostic agent used in positron emission tomography (PET) imaging for prostate cancer. This compound is specifically designed to target prostate-specific membrane antigen (PSMA) positive lesions, making it a valuable tool in the detection and management of prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flotufolastat F18 gallium is synthesized through a series of complex chemical reactions. The synthesis involves the incorporation of the radioactive isotope fluorine-18 into the molecular structure. The process typically begins with the production of fluorine-18 using a cyclotron, followed by its incorporation into the precursor molecule through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound involves the use of automated synthesis modules to ensure high purity and reproducibility. The process includes the production of fluorine-18, its incorporation into the precursor, and subsequent purification steps to obtain the final product. The entire process is carried out under strict quality control measures to ensure the safety and efficacy of the diagnostic agent .
Chemical Reactions Analysis
Types of Reactions
Flotufolastat F18 gallium undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The incorporation of fluorine-18 into the precursor molecule.
Complexation: The formation of a stable complex between the fluorine-18 labeled molecule and gallium
Common Reagents and Conditions
The synthesis of this compound typically involves the use of reagents such as potassium carbonate, acetonitrile, and water. The reactions are carried out under controlled conditions, including specific temperatures and pH levels, to ensure the successful incorporation of fluorine-18 and the formation of the final complex .
Major Products Formed
The major product formed from these reactions is this compound, a stable complex that can be used for PET imaging. The final product is purified to remove any unreacted precursors and by-products, ensuring high purity and efficacy .
Scientific Research Applications
Flotufolastat F18 gallium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiotracer in various chemical studies to investigate reaction mechanisms and kinetics.
Biology: Employed in biological research to study the distribution and localization of PSMA in tissues.
Medicine: Primarily used in the diagnosis and management of prostate cancer through PET imaging. .
Industry: Utilized in the development and testing of new diagnostic agents and imaging technologies
Mechanism of Action
Flotufolastat F18 gallium exerts its effects by binding to PSMA, a protein overexpressed on the surface of prostate cancer cells. The compound has a high binding affinity (IC50 = 4.4 nM) for PSMA, allowing it to selectively target and bind to PSMA-positive cells. Once bound, the complex is internalized into the cells, enabling the detection of PSMA-positive lesions through PET imaging. The fluorine-18 isotope emits positrons, which interact with electrons in the body to produce gamma photons that are detected by the PET scanner, creating detailed images of the targeted lesions .
Comparison with Similar Compounds
Flotufolastat F18 gallium is unique compared to other similar compounds due to its high binding affinity for PSMA and its use of fluorine-18 as the radioactive isotope. Similar compounds include:
Properties
Molecular Formula |
C63H96FGaN12O25Si |
---|---|
Molecular Weight |
1537.3 g/mol |
IUPAC Name |
gallium;(2S)-2-[[(1S)-1-carboxylato-4-[[(1R)-1-carboxylato-4-[[4-[[(5R)-5-carboxylato-5-[[(2R)-2-[[(4S)-4-carboxylato-4-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]-3-[[4-[ditert-butyl(fluoranyl)silyl]benzoyl]amino]propanoyl]amino]pentyl]amino]-4-oxobutanoyl]amino]butyl]amino]-4-oxobutyl]carbamoylamino]pentanedioate;hydron |
InChI |
InChI=1S/C63H99FN12O25Si.Ga/c1-62(2,3)102(64,63(4,5)6)39-14-12-38(13-15-39)54(89)67-34-44(69-49(80)20-18-45(60(99)100)76-32-30-74(36-52(85)86)28-26-73(35-51(83)84)27-29-75(31-33-76)37-53(87)88)55(90)70-41(57(93)94)10-7-8-24-65-46(77)21-22-47(78)66-25-9-11-40(56(91)92)68-48(79)19-16-42(58(95)96)71-61(101)72-43(59(97)98)17-23-50(81)82;/h12-15,40-45H,7-11,16-37H2,1-6H3,(H,65,77)(H,66,78)(H,67,89)(H,68,79)(H,69,80)(H,70,90)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H2,71,72,101);/q;+3/p-3/t40-,41-,42+,43+,44-,45+;/m1./s1/i64-1; |
InChI Key |
OJPQWJNFDOFXTN-WRFPGERRSA-K |
Isomeric SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NC[C@H](C(=O)N[C@H](CCCCNC(=O)CCC(=O)NCCC[C@H](C(=O)[O-])NC(=O)CC[C@@H](C(=O)[O-])NC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)[O-])NC(=O)CC[C@@H](C(=O)[O-])N2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])(C(C)(C)C)[18F].[Ga+3] |
Canonical SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NCC(C(=O)NC(CCCCNC(=O)CCC(=O)NCCCC(C(=O)[O-])NC(=O)CCC(C(=O)[O-])NC(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)[O-])NC(=O)CCC(C(=O)[O-])N2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])(C(C)(C)C)F.[Ga+3] |
Origin of Product |
United States |
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